Fmoc-allo-threonine (N-alpha-(9-Fluorenylmethyloxycarbonyl)-allo-L-threonine) is a protected form of the amino acid allo-threonine, which is an important building block in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl protecting group, which facilitates its use in solid-phase peptide synthesis. Allo-threonine is a stereoisomer of threonine, differing in the configuration around the beta carbon.
The compound can be synthesized from L-threonine through various chemical methods, often involving protection and deprotection strategies to maintain the integrity of the amino acid during synthesis. It is commercially available from several suppliers, including Chem-Impex and Iris Biotech GmbH, indicating its relevance in research and industrial applications .
Fmoc-allo-threonine falls under the category of amino acids and derivatives, specifically classified as a protected amino acid used in peptide synthesis. Its unique structure allows for specific applications in the development of peptides with desired stereochemistry.
The synthesis of Fmoc-allo-threonine typically involves several steps:
The synthesis can be performed using solid-phase peptide synthesis techniques, where Fmoc-allo-threonine serves as a building block. This method allows for the efficient assembly of peptides while minimizing side reactions and epimerization .
Fmoc-allo-threonine has a complex molecular structure characterized by:
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .
Fmoc-allo-threonine participates in various chemical reactions typical for amino acids:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. For example, coupling reactions are often optimized to minimize side reactions and maximize yield .
The mechanism of action for Fmoc-allo-threonine in peptide synthesis involves:
Studies have shown that careful control of reaction conditions significantly affects the yield and purity of synthesized peptides containing Fmoc-allo-threonine .
Relevant data indicate that the compound retains its protective groups until desired conditions are applied for deprotection .
Fmoc-allo-threonine is extensively used in:
The synthesis of stereochemically pure allo-threonine derivatives relies critically on efficient epimerization techniques. Traditional methods for generating D-allo-threonine from inexpensive L-threonine precursors involve catalytic epimerization under acidic conditions. A study demonstrated that treating L-threonine (3) with 10 mol% salicylaldehyde in acetic acid (0.5 M) at 90°C for 2 hours yielded a mixture of L-threonine and D-allo-threonine (4) in a disappointing 1:0.30 ratio and 20% yield. The high temperature led to decomposition, resulting in a brown reaction mixture and suboptimal stereoselectivity [3].
Optimization revealed that precise temperature control significantly enhanced outcomes. Reducing the reaction temperature to 60°C and extending the duration to 12 hours improved the diastereomeric ratio to 1:1.1 (L-Thr:D-alloThr) with a 50% isolated yield after column chromatography [3]. This adjustment minimized side reactions and preserved stereochemical integrity. For Fmoc-D-allo-threonine (6), the overall yield remained low (9%) due to challenges in purifying diastereomeric mixtures from epimerized products [3] [4].
Table 1: Epimerization Efficiency Under Varied Conditions
Catalyst | Temp (°C) | Time (h) | L-Thr:D-alloThr Ratio | Yield (%) |
---|---|---|---|---|
Salicylaldehyde (10 mol%) | 90 | 2 | 1:0.30 | 20 |
Salicylaldehyde (10 mol%) | 60 | 12 | 1:1.1 | 50 |
Alternative routes employ stereoinversion through oxazolidinone intermediates to bypass purification bottlenecks. Kobayashi’s method converts D-threonine into D-allo-threonine via cyclic oxazolidinone formation, leveraging Mitsunobu conditions or mesylation followed by hydrolysis. This approach inverts the β-carbon stereochemistry, crucial for accessing non-proteinogenic amino acids like allo-threonine [3]. Nevertheless, the requirement for expensive enantiopure D-threonine starting materials limits scalability. One study noted that such methods were impractical for gram-scale synthesis due to high costs and complex multi-step sequences [3] [4].
Side-chain protection of allo-threonine’s hydroxyl group with tert-butyl (tBu) moieties is essential for solid-phase peptide synthesis (SPPS) but poses significant challenges. Standard tBu protection using H₂SO₄/2-methylpropene requires specialized equipment due to corrosive conditions and generates unstable intermediates. Fischer and Sandosham’s approach for synthesizing Fmoc-D-alloThr(tBu)-OH (1) involved:
Modern improvements use silyl groups (e.g., TBDMS) as alternatives, though tBu remains preferred for acid stability during SPPS. Fmoc-D-allo-Thr(tBu)-OH (1) exhibits well-defined stereochemistry, with optical rotation [α]D²⁰ = -21.6° (C=1 in EtOAc), confirming configurational integrity post-protection [6] [9]. The tBu group’s bulkiness also minimizes racemization during peptide coupling, critical for synthesizing bioactive peptides like callipeltins [3] [9].
Table 2: Protecting Group Strategies for allo-Threonine Derivatives
Protecting Group | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|
tBu | H₂SO₄/2-methylpropene | 8 (3 steps) | Corrosive reagents, low yield |
TBDMS | tert-Butyldimethylsilyl chloride | >95 (reported) | Compatibility with Fmoc cleavage |
Scalability issues plague Fmoc-allo-threonine production, primarily due to low-yielding steps and purification hurdles. The synthesis of Fmoc-D-alloThr(tBu)-OH historically suffered from an 8% overall yield, making gram-scale synthesis impractical for drug discovery [3]. Key bottlenecks include:
Recent advances focus on one-pot epimerization-protection sequences and engineered catalysts to enhance stereocontrol. For example, in situ trapping of dibenzofulvene (from Fmoc deprotection) with piperidine improves reaction efficiency during iterative SPPS cycles .
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3